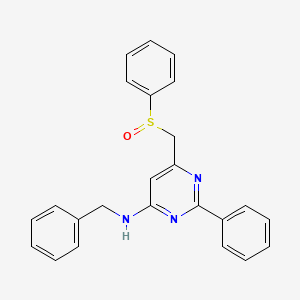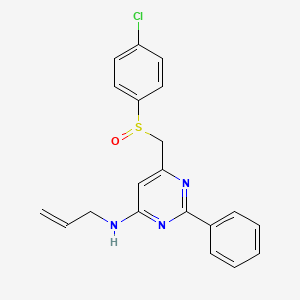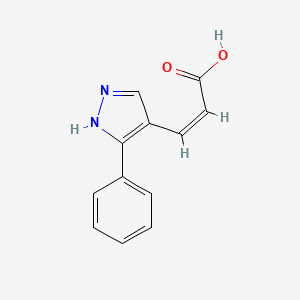![molecular formula C8H7N3OS2 B3139300 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine CAS No. 477711-25-4](/img/structure/B3139300.png)
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine
Vue d'ensemble
Description
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine, commonly known as MetS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MetS is a sulfoxide compound that has been found to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of MetS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
MetS has been found to possess a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in tumor cells. In addition, MetS has been found to reduce inflammation and oxidative stress, which are implicated in a range of diseases. It has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
MetS has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of MetS is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different contexts.
Orientations Futures
There are several future directions for research on MetS. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory and antioxidant agent for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanism of action of MetS and to identify its molecular targets.
Applications De Recherche Scientifique
MetS has been studied for its potential therapeutic applications in various fields of research. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. In addition, MetS has been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-methyl-5-pyridin-2-ylsulfinylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c1-6-8(13-11-10-6)14(12)7-4-2-3-5-9-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNHZEWJMTXHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfinyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-3-[(4-methylphenyl)methylsulfanyl]-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole](/img/structure/B3139218.png)

![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B3139241.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B3139249.png)



![ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B3139269.png)

![5-{[4-(Tert-butyl)benzyl]sulfinyl}-4-methyl-1,2,3-thiadiazole](/img/structure/B3139302.png)

![4-(1H-pyrazol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B3139315.png)
![1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide](/img/structure/B3139327.png)
![[3-(methylamino)-4-nitro-1H-pyrazol-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3139331.png)